molecular formula C14H19N B1311146 2-tert-butyl-5-ethyl-1H-indole

2-tert-butyl-5-ethyl-1H-indole

Cat. No.: B1311146
M. Wt: 201.31 g/mol
InChI Key: WTDXHPDCKAVUDA-UHFFFAOYSA-N
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Description

2-tert-butyl-5-ethyl-1H-indole (CAS: 906759-85-1) is a substituted indole derivative with the molecular formula C₁₄H₁₉N and a molecular weight of 201.3 g/mol . Structurally, it features a tert-butyl group at the 2-position and an ethyl substituent at the 5-position of the indole ring. No acute toxicity or environmental impact data are documented in the provided sources, though standard laboratory precautions (e.g., gloves, goggles, and fume hoods) are advised during handling .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-1H-indole

InChI

InChI=1S/C14H19N/c1-5-10-6-7-12-11(8-10)9-13(15-12)14(2,3)4/h6-9,15H,5H2,1-4H3

InChI Key

WTDXHPDCKAVUDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 2-tert-butyl-5-ethyl-1H-indole and analogous indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Data Availability
This compound 2-tert-butyl, 5-ethyl C₁₄H₁₉N 201.3 Limited physical/chemical data; stable under refrigeration; no reported toxicity .
2-tert-butyl-5-methyl-1H-indole 2-tert-butyl, 5-methyl C₁₃H₁₇N 187.28 Commercial availability (CAS: 69622-41-9); no explicit safety or reactivity data provided .
2-tert-butyl-5-isopropyl-1H-indole 2-tert-butyl, 5-isopropyl C₁₅H₂₁N 215.33 Higher molecular weight due to bulkier isopropyl group; no stability or toxicity data .
2-tert-butyl-5-chloro-1H-indole 2-tert-butyl, 5-chloro C₁₂H₁₄ClN ~207.45* Chlorine substituent introduces electronegativity; listed as a biochemical reagent (CAS: 69622-40-8) .

*Calculated molecular weight based on formula.

Key Observations:

Electronic Effects: The 5-position substituents vary in electronic character:

  • Ethyl and methyl groups (electron-donating) may enhance indole ring stability.
  • Chlorine (electron-withdrawing) could increase polarity and alter reactivity .
    • Molecular Weight : Ranges from 187.28 (methyl) to 215.33 (isopropyl), influencing solubility and phase behavior.

Data Limitations: No comparative studies on reactivity, solubility, or biological activity are available in the provided evidence. Physical properties (e.g., melting points) and toxicity profiles remain undocumented for most analogs, complicating direct comparisons.

Synthetic and Safety Considerations: this compound requires refrigeration for storage, whereas similar compounds (e.g., 5-chloro derivative) lack explicit handling guidelines .

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